molecular formula C31H62O2 B1581367 Isotridecyl stearate CAS No. 31565-37-4

Isotridecyl stearate

Cat. No.: B1581367
CAS No.: 31565-37-4
M. Wt: 466.8 g/mol
InChI Key: SRBSSROHORQGBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isotridecyl stearate typically involves an esterification reaction between stearic acid and isotridecyl alcohol. The reaction is catalyzed by sodium hydrogen sulfate and stabilized by hypophosphorous acid . The esterification is carried out at a temperature range of 115-125°C under a vacuum of 60-30 mmHg for 4-5 hours . After the reaction, the crude product undergoes neutralization with sodium carbonate and dealcoholization at around 140°C under reduced pressure to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the product. The process involves the same esterification and neutralization steps, with additional stages for purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Isotridecyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of stearic acid and isotridecyl alcohol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, moderate temperature.

    Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, elevated temperature.

Major Products

    Hydrolysis: Stearic acid and isotridecyl alcohol.

    Transesterification: New ester and alcohol depending on the reactants used.

Comparison with Similar Compounds

Isotridecyl stearate is often compared with other esters of stearic acid, such as cetyl stearate and isopropyl stearate. While all these compounds share similar emollient properties, this compound is unique due to its branched-chain structure, which provides better spreadability and a lighter feel on the skin . This makes it particularly suitable for formulations where a non-greasy texture is desired .

List of Similar Compounds

  • Cetyl stearate
  • Isopropyl stearate
  • Glyceryl stearate
  • Butyl stearate

Properties

IUPAC Name

11-methyldodecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25-28-31(32)33-29-26-23-20-17-16-18-21-24-27-30(2)3/h30H,4-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSSROHORQGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Octadecanoic acid, isotridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

31565-37-4
Record name Isotridecyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, isotridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isotridecyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTRIDECYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8793TKA30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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